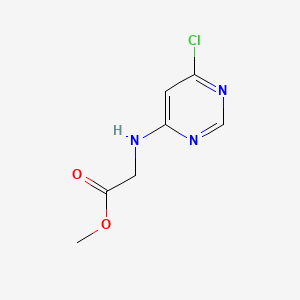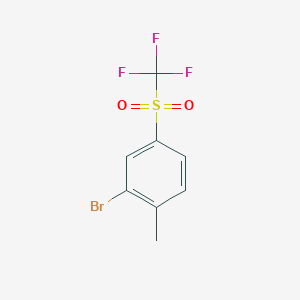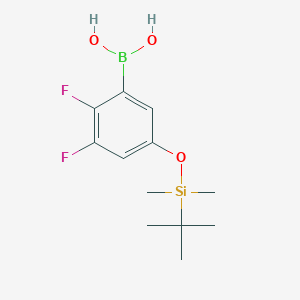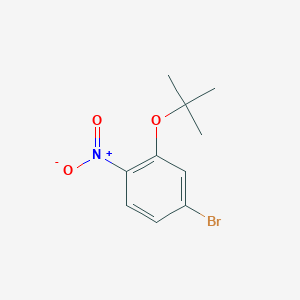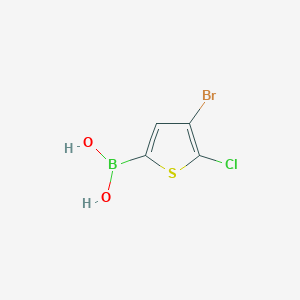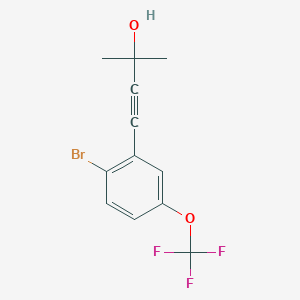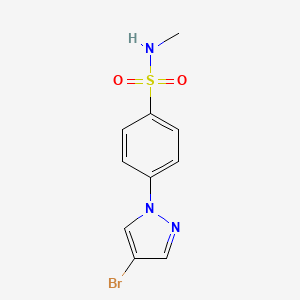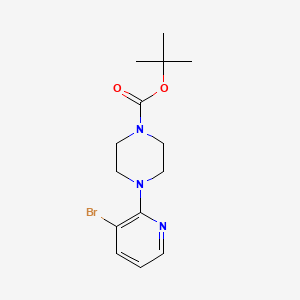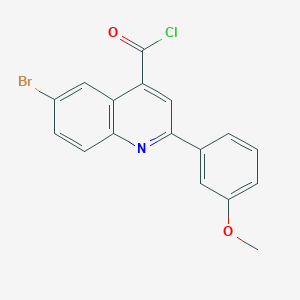
1-(氨甲基)-3,3-二甲基环己醇
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学研究应用
合成和结构分析
- 从1-(氨甲基)环丙烷羧酸衍生物合成的β-寡肽及其晶体结构,展示了独特的氢键环排列方式,并在肽研究中显示了二级结构基序的潜力 (Abele, Seiler, & Seebach, 1999)。
药物化学
- 对4-氨甲基环己烷羧酸衍生物的药物化学研究,与1-(氨甲基)-3,3-二甲基环己醇相关,揭示了该化合物作为抗纤溶酶药物的潜力,特定异构体构型显示出增强的活性 (Isoda & Yamaguchi, 1980)。
实验和理论性质
- 通过实验光谱和理论研究探索类似于1-(氨甲基)-3,3-二甲基环己醇的衍生物,如5,5-二甲基-3-氨基环己-2-烯-1-酮,提供了关于分子结构、振动频率和电子定位的见解 (Fatima et al., 2021)。
催化
- 从相关结构衍生的二甲基锡(IV)化合物展示了在无溶剂的巴耶-维利格氧化反应中作为催化剂的潜力,表明1-(氨甲基)-3,3-二甲基环己醇衍生物在化学合成中的广泛适用性 (Martins, Hazra, Silva, & Pombeiro, 2016)。
合成应用
- 从亚甲基环烷烃出发合成1-氨甲基-1-氟环烷烃的便捷方法,展示了化学多样性以及基于1-(氨甲基)-3,3-二甲基环己醇结构创造新化合物的潜力 (Moens, D’hooghe, & Kimpe, 2013)。
氧化和反应研究
- 对1,4-二甲基环己烷的氧化研究,这种化合物在结构上类似于1-(氨甲基)-3,3-二甲基环己醇,显示了其作为氧气吸收剂的潜力,突显了其反应性和在氧化反应中的潜在应用 (Chavanne & Bode, 1930)。
作用机制
Target of Action
1-(Aminomethyl)-3,3-dimethylcyclohexanol, also known as Gabapentin, primarily targets voltage-activated calcium channels in the body . These channels play a crucial role in the transmission of signals in neurons. By interacting with these channels, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can influence the activity of the nervous system .
Mode of Action
1-(Aminomethyl)-3,3-dimethylcyclohexanol interacts with its targets by decreasing the activity of a subset of calcium channels . This interaction results in a reduction in the release of excitatory neurotransmitters, which in turn leads to a decrease in neuronal excitability . This is how 1-(Aminomethyl)-3,3-dimethylcyclohexanol exerts its therapeutic effects, particularly in conditions like neuropathic pain and seizures .
Biochemical Pathways
This suggests that 1-(Aminomethyl)-3,3-dimethylcyclohexanol may affect pathways related to calcium ion transport and neuronal signaling .
Pharmacokinetics
It is eliminated from the systemic circulation primarily by renal excretion . The elimination half-life of 1-(Aminomethyl)-3,3-dimethylcyclohexanol is approximately 5 to 7 hours . Its bioavailability is inversely proportional to the dose and can be increased by a high-fat meal .
Result of Action
The molecular and cellular effects of 1-(Aminomethyl)-3,3-dimethylcyclohexanol’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . These effects can lead to a decrease in symptoms associated with conditions like neuropathic pain and seizures .
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be influenced by various environmental factors. For instance, renal function can impact the elimination of the compound from the body . Additionally, the presence of a high-fat meal can increase the bioavailability of 1-(Aminomethyl)-3,3-dimethylcyclohexanol .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(Aminomethyl)-3,3-dimethylcyclohexanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines and other organic compounds. The interaction with monoamine oxidase leads to the deamination of the aminomethyl group, while cytochrome P450 catalyzes the oxidation of the cyclohexanol ring. These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions .
Cellular Effects
The effects of 1-(Aminomethyl)-3,3-dimethylcyclohexanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(Aminomethyl)-3,3-dimethylcyclohexanol involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters. Additionally, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Aminomethyl)-3,3-dimethylcyclohexanol have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-(Aminomethyl)-3,3-dimethylcyclohexanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as neurotransmitter metabolism and energy production. At high doses, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular functions .
Metabolic Pathways
1-(Aminomethyl)-3,3-dimethylcyclohexanol is involved in several metabolic pathways, including those related to amine metabolism and oxidative stress response. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in its metabolism. The metabolic pathways of 1-(Aminomethyl)-3,3-dimethylcyclohexanol involve the conversion of the aminomethyl group to various metabolites, which can then enter other metabolic pathways and affect cellular functions .
Transport and Distribution
The transport and distribution of 1-(Aminomethyl)-3,3-dimethylcyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as the sodium-dependent multivitamin transporter and the monocarboxylate transporter, which facilitate its uptake and distribution within the body. The localization and accumulation of 1-(Aminomethyl)-3,3-dimethylcyclohexanol in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(Aminomethyl)-3,3-dimethylcyclohexanol is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. Additionally, 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within specific organelles can affect its activity and the overall cellular response .
属性
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLVMCHKUSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676547 | |
| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911099-61-1 | |
| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)
